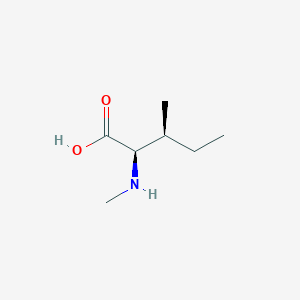
D-Alloisoleucine, N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alloisoleucine, N-methyl-: is a derivative of the amino acid isoleucine It is one of the stereoisomers of isoleucine, which means it has the same molecular formula but a different spatial arrangement of atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alloisoleucine, N-methyl- typically involves the use of stereospecific synthetic methods to ensure the correct spatial arrangement of atoms. One common approach is the use of chiral derivatizing agents during the synthesis process. For example, the synthesis can involve the use of N-benzoyl derivatives of isoleucine and allo-isoleucine, followed by specific reaction conditions to achieve the desired stereoisomer .
Industrial Production Methods: Industrial production of D-Alloisoleucine, N-methyl- may involve large-scale synthesis using similar stereospecific methods. The process often includes the use of high-performance liquid chromatography (HPLC) to separate and purify the desired stereoisomer from other isomers .
Analyse Des Réactions Chimiques
Types of Reactions: D-Alloisoleucine, N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: D-Alloisoleucine, N-methyl- is used in the study of stereochemistry and chiral synthesis. It serves as a model compound for understanding the behavior of stereoisomers in various chemical reactions .
Biology: In biological research, D-Alloisoleucine, N-methyl- is used to study the metabolism of branched-chain amino acids and their role in various physiological processes .
Industry: In the industrial sector, D-Alloisoleucine, N-methyl- is used in the synthesis of complex organic molecules and as a chiral building block for various chemical processes .
Mécanisme D'action
The mechanism of action of D-Alloisoleucine, N-methyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in the metabolism of branched-chain amino acids, such as branched-chain aminotransferase and branched-chain ketoacid dehydrogenase . These interactions can influence various metabolic pathways and physiological processes.
Comparaison Avec Des Composés Similaires
L-Isoleucine: Another stereoisomer of isoleucine with a different spatial arrangement of atoms.
D-Isoleucine: A stereoisomer of isoleucine with a different configuration at the chiral center.
L-Alloisoleucine: Another stereoisomer of isoleucine with a different spatial arrangement of atoms.
Uniqueness: D-Alloisoleucine, N-methyl- is unique due to its specific stereochemistry and the presence of a methyl group on the nitrogen atom. This unique structure gives it distinct chemical and biological properties compared to other isoleucine stereoisomers .
Propriétés
IUPAC Name |
(2R,3S)-3-methyl-2-(methylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2610301.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2610302.png)


![methyl7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B2610309.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2610311.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate](/img/structure/B2610315.png)





